REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:13][CH:14](OC)[O:15][CH3:16])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.FC(F)(F)S(O)(=O)=O.[OH-].[Na+]>>[N+:10]([C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[CH2:3][N:2]([CH3:1])[CH2:13][CH:14]2[O:15][CH3:16])([O-:12])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared in a dry ice/ethanol cooling bath
|
Type
|
CUSTOM
|
Details
|
slowly brought to ambient temperature
|
Type
|
ADDITION
|
Details
|
Then it is poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases are dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(CN(CC2=CC1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |